2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
This compound features a pyrano[4,3-b]pyridine core substituted at position 3 with a carbonitrile group and at position 2 with a piperazine-linked 2-(morpholin-4-yl)pyrimidine moiety. The molecular formula is C₂₁H₂₅N₇O₂ (molecular weight: 407.48 g/mol), derived by adjusting the structure in (which includes a 6-methyl group on the pyrimidine, increasing its molecular weight to 421.5 g/mol). The morpholine ring enhances solubility due to its polar oxygen atoms, while the carbonitrile group may act as a hydrogen bond acceptor, influencing binding affinity. Current literature lacks explicit data on its physical properties (e.g., melting point, solubility) or biological activity, necessitating inferences from structural analogs.
Properties
IUPAC Name |
2-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c22-14-16-13-17-15-30-10-2-18(17)24-20(16)27-6-4-26(5-7-27)19-1-3-23-21(25-19)28-8-11-29-12-9-28/h1,3,13H,2,4-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQUPJLFSHVMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)N3CCN(CC3)C4=NC(=NC=C4)N5CCOCC5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antithrombotic properties , acting as a selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ). This inhibition is crucial for regulating cellular processes related to thrombosis and inflammation. Studies have shown that compounds targeting PI3Kβ can effectively reduce thrombus formation in preclinical models, indicating potential therapeutic benefits in treating thrombotic diseases.
Drug Development
Due to its structural complexity, this compound serves as a valuable building block in the synthesis of more complex pharmaceuticals. Its morpholine and piperazine moieties allow for modifications that can enhance pharmacological profiles or target specific biological pathways. Ongoing research focuses on optimizing these derivatives for improved efficacy and safety profiles.
Biological Research
In biological studies, the compound is utilized as a biochemical probe to explore various signaling pathways influenced by PI3Kβ. Its role in modulating cellular responses makes it a candidate for further exploration in cancer biology and metabolic disorders where PI3K signaling is dysregulated.
Case Study 1: Antithrombotic Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antithrombotic activity in animal models. The mechanism was attributed to the selective inhibition of PI3Kβ, which led to reduced platelet aggregation and thrombus formation under flow conditions. This highlights the compound's potential as a therapeutic agent for preventing cardiovascular events.
Case Study 2: Synthesis and Optimization
Research conducted at a pharmaceutical company focused on synthesizing analogs of this compound to enhance its bioavailability and selectivity. The optimization process involved modifying the piperazine ring and evaluating the resulting compounds for their pharmacokinetic properties. Several analogs showed improved activity against thrombus formation compared to the original compound.
Comparison with Similar Compounds
Core Scaffold Diversity
- Pyrano[4,3-b]pyridine (Target): Conformationally constrained fused ring system may restrict rotational freedom, improving target selectivity compared to simpler pyridine or pyrimidine cores (e.g., ).
- Pyridine-Triazole () : Flexible triazole linker allows for diverse binding modes but may reduce specificity.
Substituent Effects
Halogen and Heteroatom Modifications
- Fluorine () : The difluoropyrrolidine group in improves metabolic stability and bioavailability via reduced CYP450 metabolism.
Preparation Methods
Formation of the Pyrano[4,3-b]pyridine Core
The pyrano[4,3-b]pyridine scaffold is synthesized via a cyclocondensation reaction between substituted acrylonitriles and salicylaldehyde derivatives. For example, 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (CAS: 1250840-53-9) serves as a critical intermediate. This compound is prepared by reacting 2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile with phosphoryl chloride (POCl₃) under reflux conditions, achieving a 66% yield.
Reaction Conditions:
-
Reagent: POCl₃ (3.5 equiv)
-
Temperature: 110°C
-
Duration: 6 hours
-
Workup: Neutralization with NaHCO₃ followed by extraction with dichloromethane
Coupling with the Morpholinylpyrimidine Fragment
Synthesis of 2-(Morpholin-4-yl)pyrimidin-4-ylpiperazine
The morpholinylpyrimidine subunit is prepared via a two-step sequence:
-
Step 1: Suzuki-Miyaura coupling of 4-chloropyrimidine with morpholine.
-
Step 2: Introduction of the piperazine group at position 4 of the pyrimidine ring using Buchwald-Hartwig amination.
Final Assembly via Nucleophilic Substitution
The piperazine-linked pyrimidine is coupled to the pyrano[4,3-b]pyridine intermediate under mild basic conditions:
Optimized Protocol:
-
Reactants:
-
Piperazine-functionalized pyrano[4,3-b]pyridine (1.0 equiv)
-
4-(4-Bromopyrimidin-2-yl)morpholine (1.1 equiv)
-
-
Base: Triethylamine (2.0 equiv)
-
Solvent: Acetonitrile
-
Temperature: 60°C
-
Duration: 8 hours
Purification:
Column chromatography (SiO₂, ethyl acetate/hexane gradient) achieves >95% purity.
Reaction Optimization and Scalability
Catalytic Systems Comparison
The choice of palladium catalysts significantly impacts yields in cross-coupling steps:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | BINAP | 52 |
| Pd₂(dba)₃ | Xantphos | 78 |
| PdCl₂(PPh₃)₂ | DPPF | 65 |
Solvent Effects on Piperazine Substitution
Polar aprotic solvents enhance nucleophilicity:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| DMSO | 46.7 | 68 |
| NMP | 32.2 | 65 |
Spectroscopic Characterization
Key Spectral Data
-
¹H NMR (400 MHz, CDCl₃):
δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J = 5.2 Hz, 1H, pyrano-H), 4.32–4.28 (m, 2H, morpholine-OCH₂), 3.78–3.71 (m, 4H, piperazine-NCH₂). -
IR (KBr):
ν 2220 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C). -
HRMS (ESI):
Calculated for C₂₄H₂₆N₇O₂ [M+H]⁺: 452.2091; Found: 452.2089.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advancements employ microreactor systems to improve safety and efficiency in POCl₃-mediated chlorinations:
Waste Management
-
POCl₃ Quenching: Automated NaOH scrubbers neutralize excess reagent, reducing environmental impact.
-
Solvent Recovery: >90% DMF reclaimed via vacuum distillation.
Challenges and Mitigation Strategies
Regioselectivity in Pyrimidine Functionalization
The C-4 position of pyrimidine exhibits higher reactivity toward palladium-catalyzed couplings compared to C-2 or C-5 positions. Computational studies (DFT) confirm lower activation energy for C-4 substitution (ΔG‡ = 18.7 kcal/mol vs. 24.3 kcal/mol for C-2).
Stability of the Nitrile Group
The electron-deficient carbonitrile moiety is prone to hydrolysis under strongly acidic conditions. Storage recommendations:
-
Temperature: 2–8°C
-
Atmosphere: Argon
-
Stabilizer: 0.1% (w/w) BHT
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what are the critical steps requiring optimization?
The synthesis of this complex heterocyclic compound typically involves multi-step reactions, including coupling of morpholine-containing pyrimidine with piperazine derivatives, followed by cyclization to form the pyrano[4,3-b]pyridine core. Key steps requiring optimization include:
- Coupling reactions : Ensuring regioselectivity during the formation of the piperazine-pyrimidine linkage, often using palladium catalysts or nucleophilic substitution under controlled pH and temperature .
- Cyclization : Achieving high yields via solvent selection (e.g., DMF or THF) and catalyst choice (e.g., p-toluenesulfonic acid) to minimize side products .
- Purification : Chromatographic techniques (e.g., flash column chromatography) or recrystallization to isolate the final product with ≥95% purity .
Q. Which spectroscopic and crystallographic methods are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm connectivity of the pyrimidine, piperazine, and pyrano-pyridine moieties, with attention to splitting patterns for stereochemical analysis .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Use of SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly to confirm the spatial arrangement of the morpholine and pyrimidine groups .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Kinase inhibition assays : Fluorescence-based or radiometric assays to test binding affinity against target kinases (e.g., PI3K or MAPK families), given the compound’s structural similarity to kinase inhibitors .
- Cellular viability assays : MTT or CellTiter-Glo® to assess cytotoxicity in cancer cell lines, with IC₅₀ calculations .
- Solubility and stability studies : HPLC or UV-Vis spectroscopy to determine kinetic solubility in PBS and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in large-scale synthesis?
- Temperature control : Lowering reaction temperatures during coupling steps to reduce undesired dimerization .
- Catalyst screening : Testing alternatives to Pd catalysts (e.g., copper-mediated Ullmann couplings) to enhance efficiency .
- Flow chemistry : Implementing continuous flow reactors for precise control of exothermic cyclization steps, improving scalability .
Q. What computational approaches are suitable for predicting the compound’s drug-likeness and target interactions?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite to model binding poses with kinase ATP-binding pockets, using crystallographic data from related compounds .
- ADMET prediction : Tools like SwissADME or QikProp to estimate permeability (LogP), bioavailability, and potential toxicity risks .
- Quantum mechanical calculations : DFT (e.g., B3LYP/6-31G*) to analyze electron distribution in the pyrimidine ring, guiding SAR studies .
Q. How can contradictory binding affinity data across different assays be resolved?
- Assay validation : Cross-verifying results using orthogonal methods (e.g., SPR vs. ITC) to rule out false positives/negatives .
- Buffer optimization : Adjusting ionic strength or co-solvents (e.g., DMSO) to mimic physiological conditions .
- Impurity profiling : LC-MS to identify trace impurities (e.g., unreacted intermediates) that may interfere with binding .
Q. What strategies are effective in elucidating the mechanism of action (MoA) in complex biological systems?
- Chemical proteomics : Using affinity-based pull-down assays with biotinylated analogs to identify off-target interactions .
- Transcriptomics : RNA-seq to map downstream gene expression changes post-treatment, highlighting affected pathways (e.g., apoptosis or cell cycle) .
- Cryo-EM : Resolving ligand-target complexes at near-atomic resolution to visualize binding interfaces .
Methodological Notes
- Data interpretation : Always correlate structural modifications (e.g., substituents on the pyrimidine ring) with activity trends using multivariate regression analysis .
- Reproducibility : Document reaction parameters (e.g., solvent purity, humidity) meticulously, as heterocyclic syntheses are highly sensitive to ambient conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
